2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid
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Overview
Description
2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of tert-butylamidoxime and 4-aminobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, providing higher hydrolytic and metabolic stability . This interaction can inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(3-butyl-1,2,4-oxadiazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-3-4-6-9-7(13-10-6)5-8(11)12/h2-5H2,1H3,(H,11,12) |
InChI Key |
QQTUKIOOHNNDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=N1)CC(=O)O |
Origin of Product |
United States |
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